4-(bromomethyl)-3,5-dipyridin-4-ylpyridine
Description
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is a brominated pyridine derivative characterized by a central pyridine ring substituted with a bromomethyl group at the 4-position and pyridin-4-yl groups at the 3- and 5-positions. This compound’s structural complexity and electron-deficient aromatic system make it a candidate for applications in pharmaceutical synthesis, coordination chemistry, and materials science.
Properties
Molecular Formula |
C16H12BrN3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-(bromomethyl)-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-9-14-15(12-1-5-18-6-2-12)10-20-11-16(14)13-3-7-19-8-4-13/h1-8,10-11H,9H2 |
InChI Key |
AYASMTBVLOVWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CC(=C2CBr)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 3,5-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The bromination process selectively introduces a bromomethyl group at the 4-position of the pyridine ring.
Industrial Production Methods
Industrial production of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine may involve large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: The major product is 4-methyl-3,5-dipyridin-4-ylpyridine.
Scientific Research Applications
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It is investigated for its potential use in drug discovery, particularly as a precursor for pharmacologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the introduction of various functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyridine rings, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine is compared below with three analogous compounds:
Structural and Functional Group Analysis
Key Observations :
- Reactivity : The bromomethyl group in the target compound distinguishes it from dihydropyridine derivatives (e.g., ), which prioritize redox activity or hydrogen-bonding via amide/carboxylate groups.
- Spectroscopy : Unlike the dihydropyridine derivatives with distinct IR carbonyl peaks (~1665 cm⁻¹) and downfield NH signals (δ ~5.85 ppm), the target compound’s pyridyl system would exhibit aromatic proton signals near δ 7.0–8.5 ppm, similar to ’s aryl regions .
- Safety : The dual bromine substituents in ’s compound render it significantly more hazardous (acute toxicity) compared to the target compound’s single bromomethyl group .
Biological Activity
4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H10BrN3
- Molecular Weight: 276.13 g/mol
- CAS Number: 73870-24-3
Antimicrobial Properties
Research indicates that 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis in cancerous cells.
Case Study:
In a study published in Biomedicine & Pharmacotherapy, researchers demonstrated that 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 50 µg/mL. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
The biological activity of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine is attributed to its ability to bind to specific molecular targets within cells.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, disrupting their function and leading to cell death.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress within cells, contributing to its anticancer effects.
Research Applications
Due to its promising biological activities, 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine is being explored for various applications:
- Drug Development: Researchers are investigating its potential as a lead compound for new antimicrobial and anticancer drugs.
- Chemical Biology: It serves as a tool for studying cellular pathways related to apoptosis and antimicrobial resistance.
Comparative Analysis with Similar Compounds
The biological activity of 4-(bromomethyl)-3,5-dipyridin-4-ylpyridine can be compared with other pyridine derivatives known for their pharmacological properties.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-(Bromomethyl)-3,5-dipyridin-4-ylpyridine | Moderate | Significant |
| 4-Hydroxyquinoline | High | Moderate |
| Nicotinamide | Low | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
